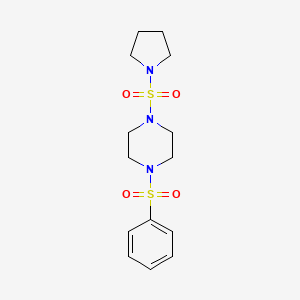![molecular formula C22H33N3O2 B5201594 N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as JNJ-38431055, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep and wakefulness.
Mécanisme D'action
The orexin-2 receptor is a G-protein-coupled receptor that is primarily expressed in the brain regions involved in regulating sleep and wakefulness. When activated by the neuropeptide orexin, the receptor promotes wakefulness and suppresses sleep. N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide acts as a competitive antagonist of the orexin-2 receptor, blocking the binding of orexin and thereby inhibiting its wake-promoting effects.
Biochemical and Physiological Effects:
Studies have shown that N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide can significantly reduce wakefulness and increase sleep in animals (2). It has also been shown to improve cognitive function and reduce anxiety in animal models (3). These effects are consistent with the role of the orexin-2 receptor in regulating sleep and wakefulness, as well as its involvement in cognitive and emotional processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is its high potency and selectivity for the orexin-2 receptor, which makes it an ideal tool for studying the physiological and behavioral effects of blocking this receptor. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is the role of the orexin-2 receptor in regulating other physiological and behavioral processes beyond sleep and wakefulness, such as appetite, mood, and addiction. Another potential direction is the development of more potent and selective orexin-2 receptor antagonists for use in both basic and clinical research.
In conclusion, N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep and wakefulness. This compound has been widely used in scientific research to study the physiological and behavioral effects of blocking the orexin-2 receptor, and has shown promise as a tool for studying other processes beyond sleep and wakefulness.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide was first reported by researchers at Janssen Pharmaceutica in 2011 (1). The synthesis involves the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form the corresponding amide, which is then cyclized with octylmagnesium bromide to form the cyclooctyl ring. The resulting compound is then treated with piperazine and acetic anhydride to form the final product.
Applications De Recherche Scientifique
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been widely used in scientific research to study the role of the orexin-2 receptor in regulating sleep and wakefulness. It has been shown to be a potent and selective antagonist of the orexin-2 receptor, which makes it an ideal tool for studying the physiological and behavioral effects of blocking this receptor.
Propriétés
IUPAC Name |
N-cyclooctyl-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-17-9-7-8-10-18(17)16-25-14-13-23-22(27)20(25)15-21(26)24-19-11-5-3-2-4-6-12-19/h7-10,19-20H,2-6,11-16H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYWCTJFPAMLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)
![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)

![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)
![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)
